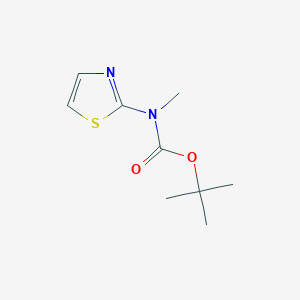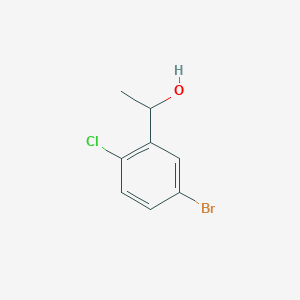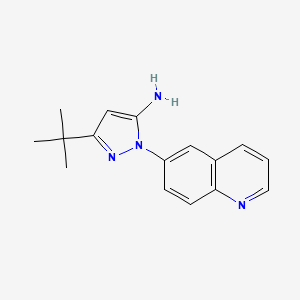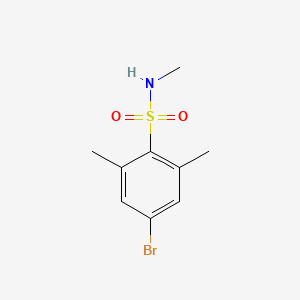
tert-Butylmethyl(thiazol-2-yl)carbamat
Übersicht
Beschreibung
tert-Butyl methyl(thiazol-2-yl)carbamate is a chemical compound with the molecular formula C9H14N2O2S. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its white solid form and is typically stored at temperatures between 0-5°C .
Wissenschaftliche Forschungsanwendungen
tert-Butyl methyl(thiazol-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is utilized in biochemical assays and as a reagent in the study of enzyme mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
Target of Action
The primary target of Tert-Butyl Methyl(thiazol-2-yl)carbamate is Methionine aminopeptidase 1 . This enzyme plays a crucial role in the removal of the initiator methionine residue from nascent proteins, thus influencing protein function and stability .
Mode of Action
The interaction likely alters the enzyme’s activity, leading to changes in protein processing within the cell .
Biochemical Pathways
Changes in these pathways can have downstream effects on various cellular functions, including cell growth and division .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Given its target, it can be inferred that it may influence protein function and stability, potentially impacting various cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-Butyl Methyl(thiazol-2-yl)carbamate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl methyl(thiazol-2-yl)carbamate can be synthesized through several methods. One common synthetic route involves the reaction of tert-butyl thiazol-2-yl carbamate with iodomethane in the presence of sodium hydride (NaH) in N,N-dimethylformamide (DMF). The reaction is carried out at temperatures ranging from 5°C to ambient temperature over a period of 2 hours . Another method involves the use of tetrahydrofuran (THF) as a solvent, where tert-butyl thiazol-2-yl carbamate is reacted with iodomethane in the presence of t-butoxy potassium at 0°C, followed by stirring at room temperature for 16 hours .
Industrial Production Methods
Industrial production of methylthiazol-2-ylcarbamic acid tert-butyl ester typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl methyl(thiazol-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The thiazole ring in the compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and iodomethane are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) are applied.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl methyl(thiazol-2-yl)carbamate can be compared with other similar compounds, such as:
- Thiazole-2-carboxylic acid tert-butyl ester
- Methylthiazol-2-ylcarbamic acid ethyl ester
- Thiazol-2-ylcarbamic acid tert-butyl ester
These compounds share similar structural features but differ in their ester groups or substituents on the thiazole ring. tert-Butyl methyl(thiazol-2-yl)carbamate is unique due to its specific combination of the thiazole ring and tert-butyl ester group, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
tert-butyl N-methyl-N-(1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)11(4)7-10-5-6-14-7/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFAMUXMAJVGDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-(2-ethoxy-2-oxoethylidene)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1444333.png)
![4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine](/img/structure/B1444334.png)
![5-Fluoro-3H-benzo[c][1,2]oxathiol-3-one 1,1-dioxide](/img/structure/B1444336.png)



![8-Amino-2-azaspiro[4.5]decan-3-one](/img/structure/B1444345.png)


amine](/img/structure/B1444348.png)
![6-Bromopyrido[2,3-d]pyrimidin-2-amine](/img/structure/B1444352.png)

![tert-butyl N-[4-methoxy-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B1444355.png)

